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Compound of Interest

Compound Name: BRD2879

CAS No.: 1304750-47-7

Cat. No.: B606345 Get Quote

Compound Identity: BRD2879 (Broad Institute) Target: Mutant Isocitrate Dehydrogenase 1

(IDH1-R132H) Mechanism: Allosteric inhibition preventing the reduction of

-ketoglutarate (

-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).

⚠️ CRITICAL APPLICATION NOTE: BRD2879 was originally characterized as a chemical

probe for in vitro use. Early characterization (Law et al., 2016) indicated that its high lipophilicity

and poor aqueous solubility significantly limit its bioavailability.

Direct Implication: Standard aqueous formulations (e.g., PBS, simple methylcellulose

suspensions) will likely result in precipitation, poor absorption, and lack of efficacy.

Strategic Recommendation: This protocol utilizes an Enhanced Solubilizing Vehicle to

maximize systemic exposure. However, researchers seeking robust tumor regression are

advised to run a parallel arm with an in vivo optimized analog (e.g., AGI-5198 or Ivosidenib)

as a positive control. The primary utility of BRD2879 in vivo is often for intratumoral

mechanistic validation or short-term pharmacodynamic (PD) studies rather than long-term

oral efficacy.
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Successful use of BRD2879 depends entirely on the formulation. You must create a stable

solution/suspension to prevent peritoneal irritation and ensure absorption.

Parameter Specification

Molecular Weight 571.71 g/mol

Solubility (In Vitro) DMSO (>10 mM); Water (<1 µM)

Primary Challenge Rapid precipitation in aqueous buffers.

Storage
Powder at -20°C; Stock solution (DMSO) at

-80°C.

Recommended Vehicle (Aggressive Solubilization)
This formulation uses co-solvents and surfactants to maintain solubility.

Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

Preparation Steps:

Dissolve BRD2879 powder completely in 100% DMSO (10% of final volume).

Vortex/sonicate until clear.

Add PEG400 (40% of final volume) and vortex. The solution should warm slightly; ensure

it remains clear.

Add Tween 80 (5% of final volume) and mix gently.

Slowly add warm (37°C) Saline (45% of final volume) dropwise while vortexing.

QC Check: If the solution turns milky/cloudy immediately, sonicate. If precipitation persists,

the dose is too high for the solubility limit (likely >30 mg/kg will precipitate).
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To test BRD2879, you must use a cell line dependent on the IDH1-R132H mutation for 2-HG

production.

Cell Line Origin IDH Status
Growth
Kinetics

Notes

HT1080 Fibrosarcoma
Endogenous

IDH1 R132C
Aggressive

Gold standard for

endogenous

IDH1 mutant

models.

U87-IDH1 Glioblastoma
Engineered

R132H
Moderate

Requires

selection

antibiotics during

culture.

HCT116-IDH1 Colorectal
Engineered

R132H
Fast

Good for rapid

PD screening.

B. Mechanism of Action & Biomarker Strategy
The efficacy of BRD2879 is not measured solely by tumor volume but by the suppression of 2-

HG.
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Figure 1: Mechanism of BRD2879. It selectively inhibits the mutant enzyme's neomorphic

ability to convert α-KG to 2-HG, thereby restoring epigenetic regulation.

Step-by-Step In Vivo Protocol
Phase 1: The "Go/No-Go" PK Pilot (Mandatory)
Because of the known solubility issues, you must verify exposure before committing to a 4-

week efficacy study.

Animals: 3 Non-tumor bearing mice (Strain: CD-1 or same as xenograft host).

Dose: 30 mg/kg, Intraperitoneal (IP).

Sampling: Collect plasma at 0.5h, 2h, and 6h post-dose.

Analysis: LC-MS/MS.

Decision Gate: If plasma concentration (

) <

(approx 1-2 µM) or clearance is too rapid (

< 1h), STOP. Switch to intratumoral injection or a different compound.

Phase 2: Xenograft Efficacy Study
Step 1: Cell Implantation

Harvest HT1080 or U87-IDH1 cells in exponential growth phase.

Resuspend in 50% PBS / 50% Matrigel (Corning).

Inoculum:

cells per mouse.

Site: Subcutaneous right flank of NOD/SCID or Athymic Nude mice (6-8 weeks old).
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Step 2: Randomization

Monitor tumor growth until volume reaches 150–200 mm³ (approx. 10-14 days).

Randomize mice into groups (n=8-10) to ensure equal average starting volumes.

Step 3: Dosing Regimen

Route: Intraperitoneal (IP) is preferred over Oral Gavage (PO) for BRD2879 to avoid GI

precipitation issues, though PO can be attempted if the vehicle is stable.

Frequency: Twice Daily (BID) is likely required due to short half-life.

Groups:

Vehicle Control (10% DMSO/40% PEG/5% Tween/Saline).

BRD2879 Low Dose (15 mg/kg BID).

BRD2879 High Dose (30-50 mg/kg BID) – Watch for toxicity/weight loss.

Positive Control (AGI-5198 at 45 mg/kg daily).

Step 4: Monitoring

Tumor Volume: Measure with calipers 3x/week (

).

Body Weight: Measure daily. >15% weight loss mandates dose reduction.

Step 5: Terminal Harvest (Pharmacodynamics)

Timing: Sacrifice mice 2-4 hours after the final dose to capture peak inhibition.

Tissue Collection:

Tumor: Flash freeze in liquid nitrogen immediately (CRITICAL for metabolite stability).
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Plasma: Collect for PK correlation.

Data Analysis: The 2-HG Readout
The definitive proof of BRD2879 activity is the reduction of 2-HG levels in the tumor tissue, not

just tumor shrinkage (which may take weeks).

Protocol for 2-HG Extraction:

Homogenize 20-50 mg frozen tumor tissue in 80% cold methanol.

Centrifuge at 14,000 x g for 20 min at 4°C.

Collect supernatant.

Analyze via LC-MS/MS (Targeted metabolomics).

Normalization: Normalize 2-HG levels to total protein or genomic DNA.

Success Criteria:

Target Engagement: >50% reduction in Tumor 2-HG levels compared to Vehicle.

Efficacy: Statistically significant inhibition of tumor growth (%TGI > 50%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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